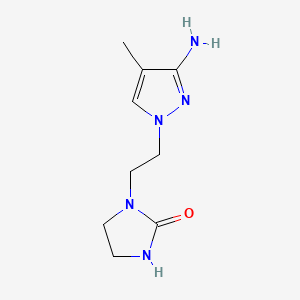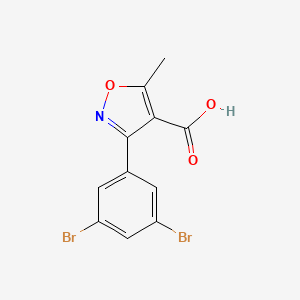
3-(3,5-Dibromophenyl)-5-methylisoxazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is an organic compound that features a unique structure combining a dibromophenyl group with an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the reaction of 3,5-dibromophenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and bases, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dibromophenyl group allows for substitution reactions, where bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Applications De Recherche Scientifique
3-(3,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Biology: This compound can be used in the study of biological pathways and interactions, especially those involving brominated aromatic compounds.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The dibromophenyl group can engage in halogen bonding, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromophenylboronic acid: Shares the dibromophenyl group but lacks the oxazole ring.
3,5-Dimethylisoxazole-4-boronic acid: Contains an isoxazole ring but different substituents.
4-Iodophenylboronic acid: Similar structure but with iodine instead of bromine.
Uniqueness
3-(3,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to the combination of its dibromophenyl group and oxazole ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H7Br2NO3 |
|---|---|
Poids moléculaire |
360.99 g/mol |
Nom IUPAC |
3-(3,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7Br2NO3/c1-5-9(11(15)16)10(14-17-5)6-2-7(12)4-8(13)3-6/h2-4H,1H3,(H,15,16) |
Clé InChI |
FRXYEFNOZWWYFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC(=CC(=C2)Br)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13530659.png)







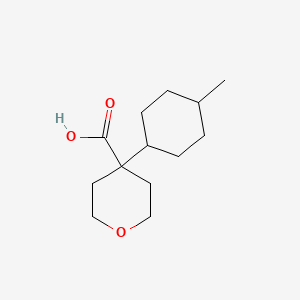
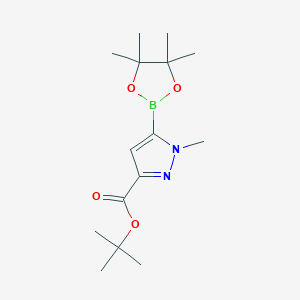
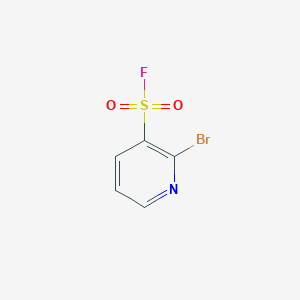
![tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
